molecular formula C9H7F3O B13577368 4-(1,1,2-Trifluoroethyl)benzaldehyde

4-(1,1,2-Trifluoroethyl)benzaldehyde

Cat. No.: B13577368
M. Wt: 188.15 g/mol
InChI Key: BQSXLMXTNXTKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1,2-Trifluoroethyl)benzaldehyde is an organic compound with the chemical formula C9H7F3O. The compound is widely used in scientific research and industry due to its unique physical and chemical properties.

Preparation Methods

The preparation of 4-(1,1,2-Trifluoroethyl)benzaldehyde involves several synthetic routes and reaction conditions. One common method involves the reaction of 4-(1,1,2-Trifluoroethyl)benzyl alcohol with an oxidizing agent to form the corresponding aldehyde . Industrial production methods may vary, but they often involve similar oxidation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(1,1,2-Trifluoroethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroethyl group can undergo substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include fluorinated alcohols, carboxylic acids, and substituted benzaldehydes.

Scientific Research Applications

4-(1,1,2-Trifluoroethyl)benzaldehyde has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including fluorinated chalcones and flavonoids.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is used in the development of pharmaceuticals, particularly those containing fluorine, which can enhance the biological activity and stability of drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(1,1,2-Trifluoroethyl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions . The compound’s unique structure allows it to participate in specific interactions with enzymes and other biological molecules, influencing their activity and function .

Comparison with Similar Compounds

4-(1,1,2-Trifluoroethyl)benzaldehyde can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can affect its reactivity and applications.

    4-(1,1,1-Trifluoroethyl)benzaldehyde: This compound has a different trifluoroethyl group, which can influence its chemical properties and reactions.

The uniqueness of this compound lies in its specific trifluoroethyl group, which provides distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

4-(1,1,2-trifluoroethyl)benzaldehyde

InChI

InChI=1S/C9H7F3O/c10-6-9(11,12)8-3-1-7(5-13)2-4-8/h1-5H,6H2

InChI Key

BQSXLMXTNXTKPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(CF)(F)F

Origin of Product

United States

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